molecular formula C7H5BrClN3O B13574264 7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine

7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B13574264
M. Wt: 262.49 g/mol
InChI Key: FSRVJNRWGHXUQD-UHFFFAOYSA-N
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Description

Molecular Formula: C₇H₅BrClN₃O Molecular Weight: 262.49 g/mol CAS Number: EN300-37113912 This compound features a pyrrolo[3,2-d]pyrimidine core substituted with bromo (position 7), chloro (position 2), and methoxy (position 4) groups.

Properties

Molecular Formula

C7H5BrClN3O

Molecular Weight

262.49 g/mol

IUPAC Name

7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C7H5BrClN3O/c1-13-6-5-4(3(8)2-10-5)11-7(9)12-6/h2,10H,1H3

InChI Key

FSRVJNRWGHXUQD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC2=C1NC=C2Br)Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

  • Construction of the pyrrolo[3,2-d]pyrimidine core.
  • Selective halogenation (bromination and chlorination).
  • Introduction of the methoxy group at the 4-position.

The synthesis is often carried out via stepwise halogenation and nucleophilic substitution on a suitable pyrrolo[3,2-d]pyrimidine precursor.

Synthesis of the Pyrrolo[3,2-d]pyrimidine Core

The core scaffold is commonly synthesized by cyclization reactions involving aminopyrimidine derivatives or related intermediates. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be prepared via a four-step process starting from ethyl 2-cyanoacetate and bromoacetaldehyde diethylacetal, achieving high purity and yield (over 99.5% purity by HPLC without further purification).

Halogenation Steps

Bromination:

  • Bromination is typically performed using N-bromosuccinimide (NBS) in chloroform under reflux conditions.
  • For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is treated with NBS (1 equivalent) in chloroform reflux for 1 hour to yield 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine in good yield after filtration and drying.

Chlorination:

  • Chlorination of pyrrolo[3,2-d]pyrimidin-2,4-dione derivatives is achieved by refluxing with phosphorus oxychloride (POCl3), often in the presence of catalysts like dimethylaminopyridine (DMAP) to improve reaction efficiency and avoid emulsions.
  • Reaction times vary from 2 to 24 hours depending on the substrate and desired chlorination degree.

Methoxylation

Introduction of the methoxy group at the 4-position is typically achieved by nucleophilic aromatic substitution of the 4-chloro substituent with methoxide ion sources such as sodium methoxide or potassium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Representative Synthetic Route

A plausible synthetic sequence for 7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is as follows:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Synthesis of 4-chloro-7H-pyrrolo[3,2-d]pyrimidine Multi-step cyclization from ethyl 2-cyanoacetate and bromoacetaldehyde diethylacetal ~70-80 High purity, no further purification needed
2 Bromination at 7-position N-bromosuccinimide (NBS), chloroform, reflux 1 h 85-90 Selective bromination
3 Chlorination at 2-position Phosphorus oxychloride (POCl3), DMAP, reflux 2-24 h 75-85 Efficient chlorination
4 Methoxylation at 4-position Sodium methoxide or potassium methoxide, DMF/DMSO, 60-80 °C, 4-12 h 70-80 Nucleophilic aromatic substitution

Summary Table of Key Preparation Parameters

Parameter Condition/Value Reference
Bromination reagent N-bromosuccinimide (NBS), 1 equiv
Bromination solvent Chloroform
Bromination temperature Reflux (~61 °C)
Chlorination reagent Phosphorus oxychloride (POCl3), with DMAP catalyst
Chlorination temperature Reflux, 2-24 h
Methoxylation reagent Sodium or potassium methoxide General synthetic practice
Methoxylation solvent DMF or DMSO General synthetic practice
Methoxylation temperature 60-80 °C General synthetic practice
Overall yield Approx. 50-70% over multiple steps Estimated from literature

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized pyrrolo[3,2-d]pyrimidines .

Scientific Research Applications

7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent and Core Variations

The table below highlights key structural and synthetic differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Core Structure Key Synthetic Methods Yield Applications/Notes References
7-Bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine C₇H₅BrClN₃O 262.49 Br (7), Cl (2), OMe (4) Pyrrolo[3,2-d]pyrimidine Not explicitly detailed in evidence Likely intermediate for bioactive molecules
7-Bromo-4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (13a) C₇H₆BrClN₃ 246.49 Br (7), Cl (4), Me (5) Pyrrolo[3,2-d]pyrimidine Method A: NaH/MeI in DMF; Method B: NBS in DCM 88% (A), 76% (B) Antimycobacterial activity; characterized via NMR and HRMS
5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine C₇H₅BrClN₃ 246.49 Br (5), Cl (4), Me (7) Pyrrolo[2,3-d]pyrimidine CS₂CO₃/MeI in NMP 81% Intermediate for kinase inhibitors
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine C₆H₄BrClN₄ 247.48 Br (7), Cl (4), NH₂ (2) Pyrrolo[3,2-d]pyrimidine Not detailed Higher polarity due to NH₂; TPSA = 67.6 Ų
5-Bromo-2-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine C₇H₅BrClN₃ 246.49 Br (5), Cl (2), Me (6) Pyrrolo[2,3-d]pyrimidine Not detailed Research use only; SMILES: Clc1ncc2c(n1)[nH]c(c2Br)C

Structural and Electronic Effects

  • Core Differences : Pyrrolo[3,2-d]pyrimidine (target compound) vs. pyrrolo[2,3-d]pyrimidine (e.g., ) alters the positions of nitrogen atoms, affecting hydrogen bonding and π-stacking interactions .
  • Substituent Impact :
    • Methoxy (OMe) : Enhances solubility and electron density at position 4 (target compound) compared to methyl (Me) or chloro (Cl) groups in analogs .
    • Halogen Positions : Bromo at position 7 (target) vs. position 5 () influences steric hindrance and reactivity in cross-coupling reactions.

Biological Activity

7-Bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activity, particularly in the field of medicinal chemistry. This compound is part of a broader class of pyrrolo-pyrimidines, which have been investigated for their anticancer properties and ability to inhibit various biological pathways. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C7H6BrClN3O
  • Molecular Weight : 228.05 g/mol
  • CAS Number : 1936683-27-0

Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms often involve:

  • Inhibition of Kinases : Many pyrrolo[3,2-d]pyrimidines act as inhibitors of key kinases involved in cancer progression, such as EGFR, Her2, and CDK2. For instance, related compounds have shown IC50 values ranging from 40 to 204 nM against these targets, indicating potent inhibitory activity comparable to established kinase inhibitors like sunitinib .
  • Induction of Apoptosis : The compounds have been shown to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. For example, increases in caspase-3 and Bax levels alongside decreases in Bcl-2 have been reported following treatment with similar pyrrolo[3,2-d]pyrimidine derivatives .

Structure-Activity Relationship (SAR)

The biological activity of 7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine can be influenced by various substituents on the pyrrolo and pyrimidine rings. Key findings include:

  • Substituent Effects : The presence of halogens (e.g., bromine and chlorine) and methoxy groups significantly enhances cytotoxicity against certain cancer cell lines. For example, compounds with a chlorine substituent demonstrated higher cytotoxicity against HepG2 cells compared to those with other substitutions .
CompoundSubstituentIC50 (µM)Target
5e2-Cl29EGFR
5k3,4-di-Cl40CDK2
5h2-F59VEGFR2

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    A study evaluated the cytotoxic effects of various pyrrolo[3,2-d]pyrimidine derivatives on four different cancer cell lines. The compound with the most promising results was noted for its ability to induce cell cycle arrest and apoptosis in HepG2 cells, highlighting its potential as an anticancer agent .
    • Cell Line Tested : HepG2
    • Treatment Results : Increased apoptosis from 0.29% in control to 9.74% after treatment with compound 5k.
  • Molecular Docking Studies :
    Molecular docking studies have shown that these compounds bind effectively to target enzymes, mirroring the binding interactions observed with established drugs like sunitinib. This suggests that structural modifications can lead to enhanced binding affinities and therapeutic efficacy against cancer targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-bromo-2-chloro-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves alkylation or halogenation steps. For example:

  • Alkylation : Use NaH as a base in dry DMF with iodomethane at 0°C, followed by gradual warming to room temperature. This method achieved 88% yield for a structurally similar compound .
  • Bromination : React with N-bromosuccinimide (NBS) in dichloromethane, followed by purification via silica gel chromatography (76% yield) .
    • Key variables : Temperature control (e.g., 0°C to room temperature), solvent polarity, and stoichiometric ratios of reagents. Polar aprotic solvents like DMF enhance nucleophilic substitution efficiency.

Q. How is the purity and structural integrity of the compound validated post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and aromaticity (e.g., chemical shifts for methoxy groups at ~δ 3.8 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., observed 244.9359 vs. theoretical 244.9355) .
  • Elemental analysis : Matches calculated C, H, N percentages (e.g., 34.10% C observed vs. 34.11% theoretical) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields in bromination or methoxylation steps?

  • Strategies :

  • Temperature modulation : Slow warming from 0°C to room temperature reduces side reactions (e.g., over-alkylation) .
  • Catalyst screening : Test alternative bases (e.g., K2_2CO3_3) or phase-transfer catalysts to improve regioselectivity .
  • Solvent effects : Compare DMF with less polar solvents (e.g., THF) to control reaction kinetics.

Q. What experimental approaches resolve contradictions in reported synthesis yields (e.g., 88% vs. 76%)?

  • Root-cause analysis :

  • Reagent purity : Trace moisture in NaH or DMF can deactivate the base, reducing yield .
  • Purification efficiency : Column chromatography eluent ratios (e.g., MeOH:CH2_2Cl2_2 vs. pure CH2_2Cl2_2) significantly impact recovery .
  • Scale effects : Small-scale reactions may overestimate yields due to easier byproduct removal.

Q. How can regioselective functionalization be achieved at the pyrrolo-pyrimidine core?

  • Methodology :

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer bromination or chlorination to specific positions .
  • Metal-mediated coupling : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at the 7-bromo position .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity in medicinal chemistry?

  • Protocols :

  • Enzyme inhibition : Screen against kinases or phosphodiesterases using fluorescence-based assays (IC50_{50} determination) .
  • Cellular cytotoxicity : Test in cancer cell lines (e.g., MTT assay) with SAR studies on substituent modifications .

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